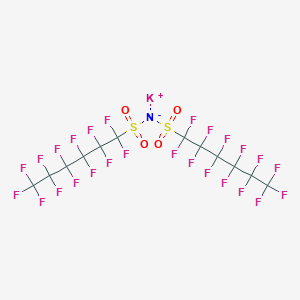![molecular formula C20H23N3O B12860922 5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)
5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a sigma-2 receptor ligand, which is linked to conditions such as neuropathic pain, cancer, and Alzheimer’s disease.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and disease mechanisms.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide involves its interaction with specific molecular targets, such as the sigma-2 receptor. This receptor is involved in various cellular processes, including cholesterol binding and regulation of cell proliferation . The compound’s binding to the sigma-2 receptor can modulate these processes, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrole derivatives, such as:
- N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines
- 5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl derivatives
Uniqueness
What sets 5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide apart is its specific structural configuration and its high selectivity for the sigma-2 receptor. This selectivity makes it a promising candidate for targeted therapeutic applications, particularly in the treatment of diseases associated with sigma-2 receptor dysfunction.
特性
分子式 |
C20H23N3O |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
2-benzyl-N-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C20H23N3O/c24-20(21-19-9-5-2-6-10-19)23-14-17-12-22(13-18(17)15-23)11-16-7-3-1-4-8-16/h1-10,17-18H,11-15H2,(H,21,24) |
InChIキー |
QWTSUXBLBUJQLY-UHFFFAOYSA-N |
正規SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



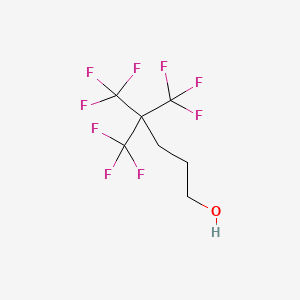
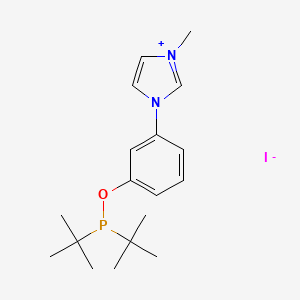


![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12860883.png)
![2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860887.png)
![8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12860888.png)
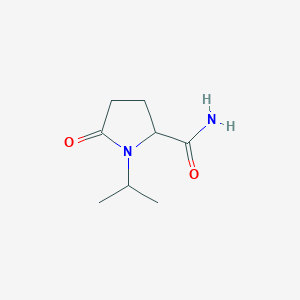
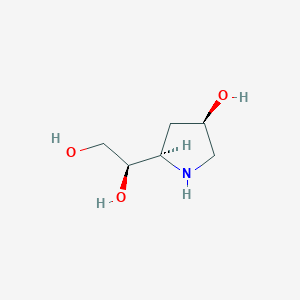


![8-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B12860926.png)
